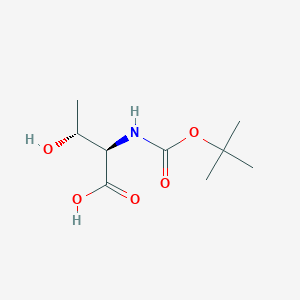

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Description

Properties

IUPAC Name |

(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-33-5 | |

| Record name | (2R,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butyloxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of the corresponding keto acid.

Reduction: Regeneration of the hydroxyl group.

Deprotection: Formation of the free amino acid.

Scientific Research Applications

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic synthesis processes.

Biology: Employed in the study of enzyme mechanisms and protein structure.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Substituted Derivatives

The following table compares key properties of (2R,3R)-2-((tert-Boc)amino)-3-hydroxybutanoic acid with its stereoisomers and substituted analogs:

Key Observations:

- Stereochemistry Impact : The (2R,3R) configuration distinguishes the target compound from its (2S,3R) and (2R,3S) isomers. For example, (2S,3R)-Boc-N-methyl-L-threonine (CAS 101759-72-2) exhibits higher molecular weight due to the methyl group and is classified as acutely toxic (H302) .

- Substituent Effects : Introducing a trifluoromethylphenyl group (CAS 1217762-48-5) increases molecular weight and alters hydrophobicity, making it suitable for receptor-binding studies . The phenyl-substituted analog (CAS 93847-77-9) shows similar safety profiles but distinct applications in materials science .

Biological Activity

(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as Boc-allo-Thr-OH, is an amino acid derivative notable for its applications in peptide synthesis and potential therapeutic roles. Its molecular formula is CHNO, with a molecular weight of approximately 219.235 g/mol. This compound has garnered attention due to its biological activity, particularly in relation to cancer treatment and metabolic pathways.

- Molecular Formula : CHNO

- Molecular Weight : 219.235 g/mol

- CAS Number : 85979-33-5

The biological activity of this compound is primarily attributed to its role in modulating metabolic pathways and influencing cellular signaling mechanisms. It has been shown to interact with various enzymes and receptors that are pivotal in metabolic regulation and tumorigenesis.

- PI3-Kinase Pathway : Research indicates that compounds similar to Boc-allo-Thr-OH can inhibit Class I PI3-kinase enzymes, which are crucial in regulating cell growth and survival. The inhibition of these enzymes may lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells .

- G-Protein Coupled Receptors (GPCRs) : The compound may also influence GPCR signaling pathways, which are integral to numerous physiological processes, including hormone release and neurotransmission .

Case Studies

Several studies have highlighted the potential of this compound in cancer research:

- Anti-Tumor Activity : A study demonstrated that derivatives of this compound exhibited significant anti-tumor effects by inhibiting the proliferation of cancer cells in vitro. The results suggested that these compounds could serve as potential therapeutic agents against various malignancies, particularly those associated with aberrant PI3K signaling .

- Metabolic Regulation : Another investigation focused on the metabolic effects of Boc-allo-Thr-OH in diabetic models. The findings indicated that the compound improved glucose metabolism and insulin sensitivity, suggesting a role in the management of metabolic disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 219.235 g/mol |

| CAS Number | 85979-33-5 |

| LogP | 0.736 |

| Polar Surface Area (PSA) | 95.86 Ų |

Research Findings

Recent research has provided insights into the pharmacological properties of this compound:

- Inhibition of Tumor Growth : A significant reduction in tumor size was observed in animal models treated with this compound compared to controls, indicating its potential as an anti-cancer agent .

- Synergistic Effects with Other Drugs : When combined with established chemotherapeutics, Boc-allo-Thr-OH showed enhanced efficacy, leading to increased apoptosis rates in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid?

- Methodology : The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during synthesis. A standard approach involves reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is typically carried out under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) at 0–25°C for 4–24 hours. Post-reaction, the product is purified via acid-base extraction or column chromatography .

- Key Considerations :

- Stereochemical Integrity : Ensure chiral centers are preserved by using enantiomerically pure starting materials or employing asymmetric catalysis.

- Workup : Neutralize excess base with dilute HCl to prevent decomposition of the Boc group.

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Analytical Methods :

- Chiral HPLC : To verify enantiomeric excess and stereochemical configuration.

- NMR Spectroscopy : Compare chemical shifts (e.g., δ ~1.4 ppm for Boc methyl groups) and coupling constants to confirm diastereomeric ratios .

- X-ray Crystallography : For absolute configuration determination, particularly in structurally related analogs .

- Purity Assessment : Use reverse-phase HPLC (>95% purity threshold) or LC-MS to detect trace impurities.

Q. What safety precautions are critical when handling this compound in the lab?

- Hazard Classification : Based on analogs, acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory sensitivity (H335) are potential risks .

- Mitigation Strategies :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with strong acids/bases, which may decompose the Boc group, releasing toxic gases.

- Store at 2–8°C in airtight, moisture-resistant containers .

Advanced Research Questions

Q. How does the Boc-protected amino acid influence peptide coupling efficiency in solid-phase synthesis?

- Mechanistic Insight : The Boc group enhances solubility in organic solvents (e.g., DMF, DCM), facilitating resin loading. However, steric hindrance from the tert-butyl moiety may slow coupling kinetics.

- Optimization :

- Use coupling agents like HATU or PyBOP to improve reaction rates.

- Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy for free amine detection .

Q. What computational methods can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Approach :

- DFT Calculations : Model transition states to predict regioselectivity during Boc deprotection (e.g., using TFA).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to optimize reaction conditions .

- Validation : Compare computational results with experimental kinetic data (e.g., via <sup>1</sup>H NMR monitoring).

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar Boc-protected amino acids?

- Case Study : Some safety data sheets lack acute toxicity values (e.g., LD₅₀), while others classify the compound as harmful if swallowed (H302) .

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.